molecular formula C13H7ClFN3O B5854512 Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone

Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone

Cat. No.: B5854512
M. Wt: 275.66 g/mol
InChI Key: PCHOTQICGYOAIG-UHFFFAOYSA-N
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Description

Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile synthetic utility and unique physicochemical properties. This compound is characterized by the presence of a benzotriazole moiety attached to a 2-chloro-6-fluorophenyl group through a methanone linkage. The benzotriazole fragment is known for its excellent leaving group ability, electron-donating or electron-withdrawing character, stabilization of α-negative charges, and stabilization of radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone typically involves the reaction of 1H-benzotriazole with 2-chloro-6-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and reagents can be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron donor or acceptor, influencing the electronic properties of the compound. This can lead to the stabilization of reactive intermediates and the formation of stable complexes with target molecules. The compound’s ability to stabilize radicals and negative charges also plays a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Benzotriazol-1-yl)-3-chloroacetone
  • 2-(1H-Benzotriazol-1-yl)-N-phenylacetamide
  • [(1H-Benzotriazol-1-ylacetyl)amino]acetic acid

Uniqueness

Benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these substituents with the benzotriazole moiety imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3O/c14-8-4-3-5-9(15)12(8)13(19)18-11-7-2-1-6-10(11)16-17-18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHOTQICGYOAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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